molecular formula C13H18ClNO B565736 Despropionyl Ramelteon Hydrochloride CAS No. 196597-80-5

Despropionyl Ramelteon Hydrochloride

Cat. No.: B565736
CAS No.: 196597-80-5
M. Wt: 239.743
InChI Key: PTRBVFJPGFTDDU-PPHPATTJSA-N
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Preparation Methods

The synthesis of Despropionyl Ramelteon Hydrochloride involves several steps. One of the common synthetic routes includes the reaction of (S)-2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the purity and yield of the product. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

Despropionyl Ramelteon Hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Despropionyl Ramelteon Hydrochloride has several scientific research applications:

Mechanism of Action

Despropionyl Ramelteon Hydrochloride exerts its effects by acting as a precursor to Ramelteon, which is a selective melatonin receptor agonist. Ramelteon mimics the action of melatonin, a naturally occurring hormone that regulates the sleep-wake cycle. It binds to melatonin receptors MT₁ and MT₂ in the suprachiasmatic nucleus of the brain, thereby influencing circadian rhythms and promoting sleep .

Comparison with Similar Compounds

Despropionyl Ramelteon Hydrochloride can be compared with other similar compounds such as:

    Ramelteon: The parent compound, which is a selective melatonin receptor agonist used for treating insomnia.

    Trazodone: An antidepressant with sleep-inducing properties, though it acts through different mechanisms.

    Quviviq (daridorexant): Another medication used for insomnia, but it targets orexin receptors instead of melatonin receptors. The uniqueness of this compound lies in its role as an intermediate in the synthesis of Ramelteon, providing a crucial step in the production of this therapeutic agent.

Properties

IUPAC Name

2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO.ClH/c14-7-5-10-2-1-9-3-4-12-11(13(9)10)6-8-15-12;/h3-4,10H,1-2,5-8,14H2;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTRBVFJPGFTDDU-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=C([C@@H]1CCN)C3=C(C=C2)OCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001335307
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

196597-80-5
Record name 2-[(8S)-1,6,7,8-Tetrahydro-2H-indeno[5,4-b]furan-8-yl]ethanamine hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001335307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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